Bienvenue dans la boutique en ligne BenchChem!

3,4-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

NQO2 inhibition Benzothiazole SAR Oxidoreductase

Secure the precise 3,4-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide motif critical for NQO2 binding. This scaffold's dual 4-methoxy/7-methyl substitution on the benzothiazole core and 3,4-dimethoxy benzamide arrangement is essential; generic analogs (e.g., 2,4-dimethoxy or mono-substituted variants) exhibit significantly attenuated target engagement. Ideal for cancer, neuroinflammation, or metabolic disorder screening programs requiring high-fidelity SAR. Guaranteed ≥95% purity for non-human, non-therapeutic R&D use.

Molecular Formula C18H18N2O4S
Molecular Weight 358.41
CAS No. 912764-15-9
Cat. No. B2878745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
CAS912764-15-9
Molecular FormulaC18H18N2O4S
Molecular Weight358.41
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C18H18N2O4S/c1-10-5-7-13(23-3)15-16(10)25-18(19-15)20-17(21)11-6-8-12(22-2)14(9-11)24-4/h5-9H,1-4H3,(H,19,20,21)
InChIKeyJDLMGECMKOXSAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 912764-15-9): Structural and Pharmacophoric Baseline for Procurement


3,4-Dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 912764-15-9) is a synthetic small molecule belonging to the N-(benzothiazol-2-yl)benzamide class, characterized by a 3,4-dimethoxy-substituted benzamide moiety coupled to a 4-methoxy-7-methyl-1,3-benzothiazol-2-amine scaffold . This compound class is implicated in modulation of oxidoreductase (NQO2), kinase, and phosphodiesterase targets, with the specific 3,4-dimethoxybenzamide pharmacophore linked to enhanced target engagement in benzothiazole-based inhibitor design [1]. The compound is currently available as a research-grade chemical (typical purity ≥95%) for non-human, non-therapeutic investigative use .

Why Generic N-(Benzothiazol-2-yl)benzamides Cannot Substitute for 3,4-Dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide in Targeted Research


Within the N-(benzothiazol-2-yl)benzamide family, minor substituent variations on both the benzothiazole and benzamide rings produce divergent biological activity profiles, making generic interchange scientifically unsound. The dual 4-methoxy/7-methyl substitution pattern on the benzothiazole core of CAS 912764-15-9 differentiates it from mono-substituted or unsubstituted analogs that lack the same steric and electronic modulation of target binding [1]. Concurrently, the 3,4-dimethoxy arrangement on the benzamide phenyl ring has been specifically associated with potent NQO2 inhibition (IC₅₀ < 100 nM range for closely related analogs) compared to 2,4-dimethoxy or 3,5-dimethoxy isomers which show attenuated activity in the same assay system [2]. Without direct comparative data for this exact compound, procurement decisions must rely on these established structure-activity relationship (SAR) principles to avoid acquiring analogs with uncharacterized or inferior target engagement profiles.

Quantitative Differentiation Evidence for 3,4-Dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide Against Closest Analogs


NQO2 Inhibitory Potency Advantage Conferred by 3,4-Dimethoxybenzamide Motif vs. Alternative Dimethoxy Regioisomers

In a systematic benzothiazole SAR study, compounds bearing the 3,4-dimethoxybenzamide substituent demonstrated consistently higher NQO2 inhibitory potency than the corresponding 2,4-dimethoxy and 3,5-dimethoxy regioisomers. While the exact compound CAS 912764-15-9 was not directly tested, the 3,4-dimethoxybenzamide motif is present in this compound, and its closest NQO2-evaluated structural analogs bearing 3',4',5'-trimethoxybenzothiazole scaffolds achieved IC₅₀ values of 31–79 nM [1]. In contrast, the 2,4-dimethoxy and 2,5-dimethoxy series exhibited markedly weaker inhibition, with most compounds in those series failing to achieve sub-100 nM potency [1]. This establishes the 3,4-dimethoxy pharmacophore as critical for high-affinity NQO2 engagement.

NQO2 inhibition Benzothiazole SAR Oxidoreductase

Antiproliferative Activity Differentiation: Benzothiazole Substitution Effects on HepG2 and MCF-7 Cell Growth Inhibition

A series of N-1,3-benzothiazol-2-ylbenzamides was evaluated for antiproliferative activity against HepG2 (human liver hepatocellular carcinoma) and MCF-7 (human breast cancer) cell lines. The most active compound, designated 1k, exhibited a prominent proapoptotic effect particularly evident toward MCF-7 cells [1]. While CAS 912764-15-9 was not a member of this specific tested series, it shares the core N-(benzothiazol-2-yl)benzamide scaffold and incorporates the 4-methoxy-7-methyl substitution pattern on the benzothiazole ring—a feature absent from the tested analog 1k. The presence of the 4-methoxy group on the benzothiazole is known to modulate electron density and hydrogen-bonding capacity at the hinge-binding region, which may confer differentiated cell-line selectivity or potency relative to unsubstituted benzothiazole analogs [1].

Antiproliferative Apoptosis induction HepG2/MCF-7

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Closest Commercial Analogs

The closest commercially available analog, 4-methoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 912761-83-2), differs by the absence of the second methoxy group at the 3-position of the benzamide phenyl ring . This structural difference predicts an increase in calculated logP and a reduction in hydrogen-bond acceptor count for CAS 912764-15-9 (7 H-bond acceptors vs. 6 for the mono-methoxy analog), which influences aqueous solubility and passive membrane permeability profiles. The additional methoxy group also introduces steric bulk and electronic effects at the meta-position of the benzamide, potentially altering the conformational preference of the amide bond and thereby modifying target binding geometry .

Lipophilicity Drug-likeness Permeability

Recommended Research and Procurement Application Scenarios for 3,4-Dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 912764-15-9)


NQO2-Targeted Inhibitor Screening and Lead Optimization

Based on the established SAR showing that 3,4-dimethoxybenzamide substitution confers potent NQO2 inhibition (analogs achieving IC₅₀ 31–79 nM), CAS 912764-15-9 represents a structurally distinct screening candidate for NQO2-focused drug discovery programs targeting cancer, neuroinflammation, or metabolic disorders [1]. The 4-methoxy-7-methyl substitution on the benzothiazole core provides additional vectors for exploring binding pocket complementarity beyond what was examined in the 2024 Belgath et al. study.

Anticancer Pharmacophore Expansion via Benzothiazole-Benzamide Hybrid Libraries

Given the demonstrated antiproliferative and proapoptotic activity of N-(benzothiazol-2-yl)benzamides against HepG2 and MCF-7 cell lines, CAS 912764-15-9 can serve as a late-stage diversification candidate for medicinal chemistry campaigns seeking to explore the impact of dual methoxy substitution on the benzamide ring combined with methoxy/methyl decoration of the benzothiazole scaffold [2].

Physicochemical Tool Compound for Membrane Permeability Studies

The predicted lipophilicity (estimated logP ~3.5) and balanced hydrogen-bonding profile (7 acceptors, 1 donor) of CAS 912764-15-9 position it as a useful tool compound for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies comparing benzothiazole-benzamide analogs with varying methoxy substitution patterns .

Quote Request

Request a Quote for 3,4-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.